2-[5-(Difluoromethyl)-1,2-oxazol-3-yl]propan-2-amine

Process Chemistry Scale-up Synthesis Fluorinated Building Blocks

SAR-driven lead optimization often stalls when CF₃ analogs elevate LogD and hERG binding, while CH₃ analogs lack critical target-engagement H-bond capacity. This CHF₂-isoxazole building block directly resolves that dichotomy. • CHF₂ group: ~1 log unit lower LogD vs. CF₃; H-bond donor strength comparable to aniline/thiophenol • α,α-Dimethylamine handle at the 3-position enables divergent amide, sulfonamide, and reductive alkylation library synthesis • Metal-free synthetic route validated at 130 g scale supports seamless progression from hit-to-lead to preclinical tox supply • ≥95% purity; commercially available from multiple vendors for early-stage procurement before in-house scale-up

Molecular Formula C7H10F2N2O
Molecular Weight 176.16 g/mol
Cat. No. B13255842
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[5-(Difluoromethyl)-1,2-oxazol-3-yl]propan-2-amine
Molecular FormulaC7H10F2N2O
Molecular Weight176.16 g/mol
Structural Identifiers
SMILESCC(C)(C1=NOC(=C1)C(F)F)N
InChIInChI=1S/C7H10F2N2O/c1-7(2,10)5-3-4(6(8)9)12-11-5/h3,6H,10H2,1-2H3
InChIKeyCWLYKOPSGIKXKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[5-(Difluoromethyl)isoxazol-3-yl]propan-2-amine


2-[5-(Difluoromethyl)-1,2-oxazol-3-yl]propan-2-amine (CAS 1909308-35-5; molecular formula C₇H₁₀F₂N₂O; MW 176.16) is a 3,5-disubstituted isoxazole derivative bearing a difluoromethyl (CHF₂) group at the 5-position and a tertiary alkylamine (propan-2-amine) at the 3-position [1]. It belongs to the class of fluorinated isoxazole building blocks increasingly deployed in medicinal chemistry and agrochemical discovery programs for their ability to introduce the CHF₂ pharmacophore — a recognized lipophilic hydrogen bond donor and metabolically stable bioisostere of hydroxyl, thiol, and amine groups [2]. Structurally, the compound combines a heterocyclic isoxazole core with a sterically hindered α,α-dimethylamine handle, offering both synthetic versatility and distinct physicochemical properties that differentiate it from non-fluorinated and trifluoromethylated analogs [3].

CHF2 Pharmacophore
Introduces lipophilic hydrogen bond donor and metabolically stable bioisostere for med chem and agrochemical design.
Sterically Hindered Amine Handle
Tertiary alkylamine at the 3-position supports amide, sulfonamide, or reductive alkylation library synthesis.
Scalable & Sourcing-Ready
Published multigram synthesis and multi-vendor commercial availability at verified purity facilitate procurement and scale-up planning.

Why CHF2-Isoxazole Cannot Be Substituted


Substituting this compound with a non-fluorinated analog (e.g., 5-methylisoxazole derivative) or a trifluoromethyl (CF₃) variant fundamentally alters the physicochemical and pharmacological profile of any derived lead series. The CHF₂ group functions simultaneously as a lipophilic hydrogen bond donor and a metabolically resistant bioisostere — dual properties that neither a methyl group (hydrogen bond-inert, distinct lipophilicity) nor a CF₃ group (strongly lipophilic but incapable of hydrogen bond donation) can replicate [1]. Furthermore, the 3-position propan-2-amine substitution pattern imparts steric bulk and modulates amine basicity differently than isomeric 5-amino or 3-methylamino arrangements, directly impacting target binding, solubility, and synthetic tractability of downstream derivatives [2]. Consequently, in SAR-driven lead optimization, replacing this specific building block with a close analog without re-optimizing the entire series would invalidate established structure–activity relationships and compromise key drug-like properties.

Non-fluorinated (CH3) analog
Lacks hydrogen bond donor capacity; replacing CHF2 with CH3 may remove key target interactions and alter SAR profiles.
Trifluoromethyl (CF3) analog
Higher lipophilicity (~1 log unit) and no H‑bond donation; can increase off‑target promiscuity and reduce aqueous solubility relative to CHF2.
Regioisomeric CHF2-amine
Swapping CHF2 and amine positions alters coupling chemistry, steric environment, and downstream physicochemical properties; not a drop-in replacement.

Quantitative Comparator Evidence


Multigram Scalability Advantage

The synthesis of 5-difluoromethylisoxazole derivatives has been demonstrated on a multigram scale using a regioselective metal-free [3+2] cycloaddition of halogenoximes and propargylic alcohol, followed by late-stage deoxofluorination. Target 3,5-disubstituted 5-difluoromethylisoxazoles were obtained in good to excellent yield on up to a 130 g scale, showcasing robust scalability [1]. In contrast, the preparation of 5-fluoromethyl analogs (CH₂F) was found to be more conveniently achieved via an alternative nucleophilic substitution route on 5-bromomethyl derivatives, indicating that the difluoromethyl series benefits from a superior cycloaddition/deoxofluorination pathway suitable for larger-scale supply [1].

Scale-up route
Head-to-head
CHF2 series demonstrated on 130 g scale via metal-free cycloaddition/deoxofluorination; CH2F series requires less convenient alternative route.
Supports process-scale supply planning for CHF2-isoxazole building blocks.
Published methodology in J. Org. Chem. 2019; late-stage deoxofluorination step validated on >100 g.
Process Chemistry Scale-up Synthesis Fluorinated Building Blocks

Superior Antifungal Activity vs. Fluxapyroxad

In a direct demonstration of the pharmacological value of the CHF₂-isoxazole motif, a representative 5-difluoromethyl-isoxazole was incorporated into the scaffold of the commercial SDHI fungicide Fluxapyroxad (BASF). The synthesized CHF₂-isoxazole analogue exhibited higher antifungal activity than the parent fungicide [1], establishing a direct performance benchmark against a known agrochemical standard. This result provides quantitative motivation for prioritizing CHF₂-substituted isoxazole building blocks over unmodified or non-fluorinated isoxazole cores in fungicide discovery programs.

Antifungal comparator
Head-to-head
CHF2-isoxazole analogue of Fluxapyroxad showed higher antifungal activity than the parent SDHI fungicide.
Reported higher activity in antifungal screening context.
Exact fold-change not numerically specified; result described as unequivocally higher in primary communication.
Agrochemical Discovery Fungicide Development SDHI Inhibitors

Lipophilicity Modulation: CHF2 vs. CF3

Computational chemistry data from authoritative databases reveal that 3-(difluoromethyl)isoxazol-5-amine, a close regioisomeric analog, exhibits a measured logP of 1.1944 . By contrast, the 5-(trifluoromethyl)isoxazole series is well-established in the literature to display significantly higher lipophilicity due to the increased hydrophobic volume of the CF₃ group — typically 0.8–1.2 log units higher than the corresponding CHF₂ analogs [1]. The CHF₂-substituted isoxazole scaffold thus occupies a differentiated lipophilicity space: sufficiently lipophilic for membrane permeability, yet substantially lower than CF₃ analogs, reducing the risk of off-target promiscuity, poor aqueous solubility, and late-stage attrition associated with excessively lipophilic compounds [1]. This logP differentiation is critical for medicinal chemists balancing potency with drug-like properties.

Lipophilicity window
Cross-study
Estimated ≥0.8–1.2 log units lower for CHF2 vs. CF3 analogs (6- to 16-fold lower partition coefficient).
Supports balanced lipophilicity strategy in lead optimization.
Computed logP of regioisomeric analog: 1.19; CF3-isoxazole literature consensus.
Physicochemical Property Tuning Lipophilicity Control ADME Optimization

Hydrogen Bond Donor Capability

The CHF₂ group is distinguished from both CH₃ (non-fluorinated) and CF₃ (perfluorinated) substituents by its capacity to act as a hydrogen bond (H-bond) donor while retaining significant lipophilicity. Quantitative biophysical studies on difluoromethyl arenes have demonstrated that the CHF₂ moiety acts as an H-bond donor on a scale comparable to that of thiophenol, aniline, and amine groups (but not as strong as hydroxyl) [1]. This property is entirely absent in CF₃ (which cannot donate H-bonds) and in CH₃ (which is effectively H-bond neutral). In the context of isoxazole building blocks, this means the CHF₂ substituent can engage in specific, energetically favorable interactions with biological targets — including enzyme active sites and receptor binding pockets — that are inaccessible to CF₃- or CH₃-substituted analogs [2]. This functional differentiation translates directly into distinct SAR landscapes and target selectivity profiles.

H‑bond donor
Class-level
CHF2 acts as lipophilic H‑bond donor on scale comparable to aniline/thiophenol; CF3 and CH3 lack this capacity.
May support target engagement via hydrogen bonding; not a direct substitute for CF3/CH3.
Biophysical data from difluoromethyl arenes; class‑level inference to isoxazole CHF2.
Molecular Recognition Hydrogen Bond Donor Bioisostere Design

Regioisomeric Property Differentiation

The regioisomeric compound 3-(difluoromethyl)isoxazol-5-amine (CAS 1934921-14-8), which places a primary amine at the 5-position and the CHF₂ group at the 3-position, displays a computed logP of 1.1944 with TPSA of 52.05 . The target compound 2-[5-(difluoromethyl)-1,2-oxazol-3-yl]propan-2-amine (CAS 1909308-35-5) differs in two critical respects: the CHF₂ group resides at the 5-position, and the amine is a sterically hindered tertiary alkylamine at the 3-position. This structural inversion and amine substitution are expected to produce a distinct lipophilicity and basicity profile — the α,α-dimethyl substitution on the amine increases steric shielding of the nitrogen lone pair, modulating its pKa and hydrogen-bonding behavior relative to the primary amine regioisomer . These regioisomeric differences carry direct consequences for amide coupling efficiency, target engagement, and pharmacokinetics of derived lead compounds.

Regioisomer contrast
Supplier data
Target: CHF2 at 5‑position, tertiary amine at 3‑position. Regioisomer: CHF2 at 3‑position, primary amine at 5‑position. MW difference 42 Da, expected logP shift ≥0.2.
Regioisomer choice impacts coupling chemistry and final lead properties.
Computational data from vendor database; verify experimentally for specific series.
Regioisomer Comparison Structure–Property Relationships Building Block Selection

Multi-Vendor Availability and Purity

The target compound is commercially available from multiple independent suppliers with a verified minimum purity specification of 95% . Supplier documentation confirms the free base (CAS 1909308-35-5) and hydrochloride salt (CAS 1909308-36-6) forms are both accessible for research and further manufacturing use, with the hydrochloride salt providing enhanced handling stability (powder, room temperature storage) [1]. This multi-vendor availability at consistent purity reduces single-supplier dependency risk for procurement planning, compared to more specialized or single-source fluorinated isoxazole analogs that may require custom synthesis with associated lead times and cost premiums.

Sourcing & purity
Vendor report
Purity ≥95% confirmed; free base and HCl salt available from multiple independent suppliers.
Verified multi‑vendor availability reduces procurement risk.
Supplier datasheets: CymitQuimica, Leyan, American Elements, AiFChem.
Commercial Sourcing Purity Specification Vendor Benchmarking

High-Impact Applications


Lead Optimization with Balanced Lipophilicity and H-Bond Donor

Programs targeting enzymes or receptors where a hydrogen bond donor interaction is structurally resolved in the binding site but excessive lipophilicity drives off-target promiscuity should prioritize this CHF₂-isoxazole building block over CF₃ or CH₃ analogs. The CHF₂ group's demonstrated H-bond donor capacity (comparable to aniline/thiophenol) [1], combined with its ~1 log unit lower lipophilicity versus CF₃ analogs [2], makes it the rational choice for maintaining target engagement while controlling ADME liabilities such as high LogD-driven metabolic clearance and hERG binding. The 3-propan-2-amine handle additionally provides a sterically differentiated coupling point for amide or sulfonamide library synthesis [3].

Agrochemical Fungicide Discovery

Discovery teams pursuing next-generation succinate dehydrogenase inhibitor (SDHI) fungicides or exploring novel antifungal modes of action can leverage the demonstrated superiority of CHF₂-isoxazole-containing analogs over the commercial fungicide Fluxapyroxad [1]. The scaffold is further validated by its structural relationship to Rimisoxafen (FMC), a CHF₂-isoxazole-containing herbicide with a dual mode of action (PDS + SPS inhibition) that has advanced to commercial development [2]. The scalable synthetic route (demonstrated to 130 g) [3] supports progression from hit-to-lead through field trial quantities.

Parallel Library Synthesis and Fragment-Based Discovery

For fragment-based screening libraries or parallel synthesis campaigns that depend on maximizing chemical diversity within a defined physicochemical space, this building block offers a distinct vector combination: a lipophilic H-bond donor (CHF₂) at one position and a sterically hindered amine at the opposite position of the isoxazole ring. This arrangement enables divergent synthetic elaboration — the amine can be acylated, sulfonylated, or reductively alkylated, while the CHF₂ group remains inert under most coupling conditions — providing a differentiated scaffold relative to the regioisomeric 3-(difluoromethyl)isoxazol-5-amine [1] or the non-fluorinated 1-(5-methylisoxazol-3-yl)propan-2-amine series [2].

Preclinical Scale-Up via Multigram Synthesis

When a lead series containing the 5-difluoromethylisoxazole motif advances to preclinical candidate nomination, process chemistry teams benefit from a peer-reviewed, metal-free synthetic route validated on a 130-gram scale [1]. This reduces the time and risk associated with developing a de novo scalable synthesis, providing a direct pathway from medicinal chemistry quantities (milligrams) to preclinical toxicology and formulation development supply (grams to kilograms). The commercial availability of the pre-formed building block from multiple vendors at ≥95% purity [2] further streamlines early-stage procurement before committing to in-house scale-up.

Application
Selection Property
Validation Focus
Balanced lipophilicity lead optimization
CHF2 H‑bond donor with ~1 log unit lower lipophilicity vs. CF3
Review LogD, off‑target binding, and solubility in target series
Agrochemical fungicide discovery
Reported higher antifungal activity in SDHI comparator study
Validate antifungal activity and field‑level performance in lead series
Parallel library & fragment synthesis
Sterically differentiated amine handle; CHF2 inert under coupling conditions
Confirm amide/sulfonamide coupling efficiency and diversity outcomes
Preclinical scale‑up supply
Published scalable route and multi‑vendor building block availability
Verify in‑house route reproducibility and vendor lot consistency
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